molecular formula C25H40N8O5 B12367058 (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

Cat. No.: B12367058
M. Wt: 532.6 g/mol
InChI Key: OTJOBCMTWIFWOC-UFYCRDLUSA-N
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Description

The compound (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide is a complex organic molecule with significant potential in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple amino groups, a pyrrolidine ring, and a hydroxyphenyl group. Its unique configuration makes it a subject of interest in the realms of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide typically involves a multi-step process. The initial step often includes the protection of amino groups to prevent unwanted side reactions. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The hydroxyphenyl group is then introduced via acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. Flow microreactor systems, which allow for precise control over reaction conditions, are often employed to enhance the yield and purity of the final product. These systems also enable the scaling up of the synthesis process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction of the carbonyl groups yields alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its multiple amino groups and hydroxyphenyl moiety make it suitable for binding to specific biomolecules, enabling the investigation of biological processes at the molecular level.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with various molecular targets suggests it could be developed into a drug candidate for treating diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as nanotechnology and materials science.

Mechanism of Action

The mechanism by which (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s amino groups and hydroxyphenyl moiety enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide
  • (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-chlorophenyl)acetyl]pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide lies in its specific combination of functional groups. The presence of both amino and hydroxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. Additionally, its pyrrolidine ring provides structural stability, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C25H40N8O5

Molecular Weight

532.6 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H40N8O5/c26-12-2-1-5-19(23(37)31-18(22(27)36)6-3-13-30-25(28)29)32-24(38)20-7-4-14-33(20)21(35)15-16-8-10-17(34)11-9-16/h8-11,18-20,34H,1-7,12-15,26H2,(H2,27,36)(H,31,37)(H,32,38)(H4,28,29,30)/t18-,19-,20-/m0/s1

InChI Key

OTJOBCMTWIFWOC-UFYCRDLUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N

Origin of Product

United States

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